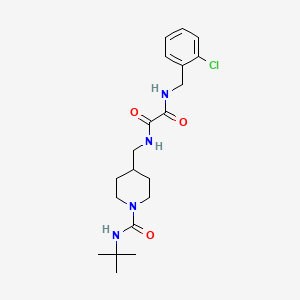

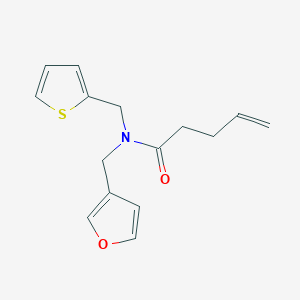

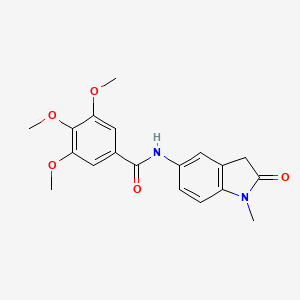

![molecular formula C19H16F3N3OS3 B2897398 2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476464-41-2](/img/structure/B2897398.png)

2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide” is a complex organic molecule. It contains a 1,3,4-thiadiazole ring, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . This compound also contains a trifluoromethyl group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups present. These include a 1,3,4-thiadiazole ring, a benzylsulfanyl group, and a trifluoromethylphenyl group . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.科学的研究の応用

Structural Analysis and Molecular Interactions

A study by Ismailova et al. (2014) focused on the synthesis of a compound similar to 2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide. They synthesized the title compound through a reaction involving 2-benzylsulfanyl-5-chloroacetamido-1,3,4-thiadiazole and piperidine, revealing its potential for forming centrosymmetric dimers via hydrogen bonds and further connections into layers through C—H⋯O interactions. This study provides insights into the molecular structure and potential interactions of similar compounds (Ismailova, D., Okmanov, R., Ziyaev, A., Shakhidoyatov, Kh. M., & Tashkhodjaev, B., 2014).

Pharmacological Evaluation as Glutaminase Inhibitors

Research conducted by Shukla et al. (2012) evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share a structural resemblance to the queried compound, as inhibitors of kidney-type glutaminase (GLS). Their work aimed at identifying potent GLS inhibitors with improved drug-like properties and found that certain analogs retained the inhibitory potency of BPTES while also showing better solubility and in vivo efficacy against cancer cells. This highlights the compound's potential role in cancer research (Shukla, K., Ferraris, D., Thomas, A., et al., 2012).

Synthesis and Antimicrobial Activity

A study on the synthesis and evaluation of new thiazolidin-4-one derivatives, including N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide by Baviskar et al. (2013), demonstrates the compound's antimicrobial potential. These compounds were synthesized and tested against various bacterial strains, indicating their possible use in developing new antimicrobial agents (Baviskar, B. A., Khadabadi, S. S., & Deore, S., 2013).

Antimalarial and COVID-19 Drug Potential

Fahim and Ismael (2021) explored the reactivity of N-(phenylsulfonyl)acetamide derivatives for antimalarial activity and theorized their use as COVID-19 drugs through computational calculations and molecular docking studies. This research underscores the broader therapeutic applications of compounds structurally related to this compound, particularly in addressing global health challenges like malaria and COVID-19 (Fahim, A. M., & Ismael, E. H. I., 2021).

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it. It’s important to note that the safety profile of a compound can depend on many factors, including its physical and chemical properties, how it’s used, and the extent of human exposure .

将来の方向性

The future research directions for this compound could involve further investigation into its synthesis, properties, and potential applications. Given the interest in 1,3,4-thiadiazole derivatives and trifluoromethyl-containing compounds in the pharmaceutical and agrochemical industries , this compound could potentially be of interest in these areas.

特性

IUPAC Name |

2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3N3OS3/c20-19(21,22)15-8-6-14(7-9-15)11-28-18-25-24-17(29-18)23-16(26)12-27-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAJYKVNBFZDRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

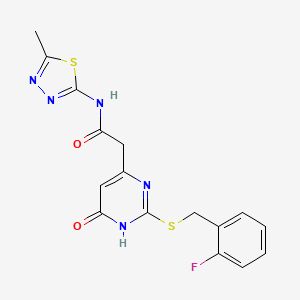

![2-[2-(2-Methoxyethylamino)ethoxy]ethanol](/img/structure/B2897319.png)

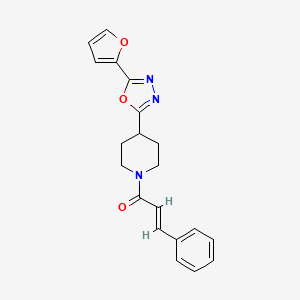

![3-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B2897321.png)

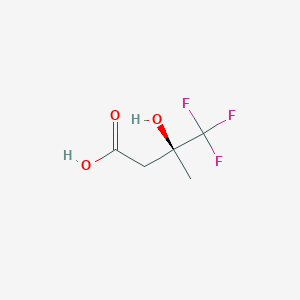

![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(4-methylphenyl)sulfonylamino]propanoate](/img/structure/B2897331.png)

![N-(2,6-dimethylphenyl)-2-(6-methyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2897338.png)